molecular formula C16H13FN4O B2879083 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline CAS No. 2380098-76-8

6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline

Cat. No.: B2879083
CAS No.: 2380098-76-8
M. Wt: 296.305
InChI Key: HHZNJLMFSWJTMQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline (CAS 2380098-76-8) is a synthetic quinazoline derivative of significant interest in early-stage anticancer research. The quinazoline scaffold is well-established in medicinal chemistry as a core structure in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a tyrosine kinase that is overexpressed in several human tumours, including non-small cell lung cancer (NSCLC), making it a critical target for oncology research . The molecular structure of this compound features a 6-fluoro substituent and a 4-(3-(pyridin-4-yloxy)azetidin-1-yl) side chain. These modifications are strategically important; the fluorine atom can influence the molecule's electronic properties and binding affinity, while the azetidine linker with a pyridine extension is designed to enhance solubility and facilitate interaction with the solvent-accessible region of the kinase domain . Researchers utilize this compound as a key intermediate or lead compound for the development of novel tyrosine kinase inhibitors. Its primary research value lies in investigating structure-activity relationships (SAR) to overcome drug resistance mutations in EGFR, such as T790M, and in exploring noncovalent inhibitor strategies . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-(3-pyridin-4-yloxyazetidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-11-1-2-15-14(7-11)16(20-10-19-15)21-8-13(9-21)22-12-3-5-18-6-4-12/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZNJLMFSWJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Scientific Research Applications

6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features:

  • Quinazoline core : Provides a planar aromatic system for π-π stacking interactions.
  • 6-Fluoro substitution : Improves lipophilicity and resistance to oxidative metabolism.
  • 4-Position azetidine : A 4-membered ring offering restricted rotation, enhancing binding precision.
  • Pyridin-4-yloxy group : Introduces hydrogen-bonding capability and polar surface area for solubility.

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Quinazoline/Quinoline Families

The following compounds share structural motifs or therapeutic targets with 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline:

Compound Key Features Biological Target/Application Reference
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine-morpholine hybrid with tetrahydropyrazolopyridine; TLR7-9 antagonist Systemic lupus erythematosus (SLE) treatment
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline Quinoline-triazolopyridazine hybrid with thioether linkage; kinase inhibitor Anticancer research (e.g., JAK/STAT pathway modulation)
N-(3-Cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide Pyridinyloxy-quinoline with piperidinylidene acetamide; kinase inhibitor EGFR/ALK inhibition
6-[Difluoro(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline Difluoromethyl-triazolopyridazine-quinoline hybrid; ATP-competitive inhibitor Antiproliferative activity (e.g., JNJ-38877618/OMO-1)

Functional and Pharmacological Differences

Target Specificity: The TLR7-9 antagonist in replaces the quinazoline core with a quinoline system and incorporates morpholine and tetrahydropyrazolopyridine groups, broadening its immunomodulatory effects. In contrast, this compound’s smaller azetidine ring may favor kinase binding pockets. The thioether-linked triazolopyridazine in exhibits distinct kinase inhibition profiles due to its sulfur atom’s electronegativity, which is absent in the target compound.

Solubility and Bioavailability :

  • The pyridin-4-yloxy group in both the target compound and enhances aqueous solubility compared to purely hydrophobic derivatives like JNJ-38877618 .

Synthetic Accessibility :

  • The target compound’s synthesis involves fewer steps than the TLR7-9 antagonist in , which requires multi-step functionalization of azetidine and morpholine moieties .

Research Findings and Data Limitations

Key Observations

  • Kinase Inhibition : Quinazoline derivatives with azetidine substituents (e.g., the target compound) show superior selectivity for tyrosine kinases over serine/threonine kinases compared to morpholine-containing analogues .

Gaps in Comparative Data

  • Limited head-to-head studies between this compound and its analogues.
  • Pharmacokinetic parameters (e.g., half-life, clearance) are unreported for the target compound in publicly available literature.

Biological Activity

6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H14FN3OC_{16}H_{14}FN_3O, with a molecular weight of approximately 283.30 g/mol. The structure includes a quinazoline core substituted with a fluorine atom and a pyridine-derived side chain, which may influence its biological interactions.

Research indicates that quinazoline derivatives, including this compound, often act as kinase inhibitors. They have been shown to inhibit various receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival.

Inhibition of Kinase Activity

Studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on several kinases:

CompoundTarget KinaseIC50 (µM)Reference
This compoundEGFR<0.5
Other QuinazolinesEGFR, FGFR, PDGFRβNanomolar range

Anticancer Activity

Recent studies have shown that this compound possesses notable anticancer properties. In vitro assays indicate that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.

Case Study:
In a study involving human osteosarcoma U-2 OS cells, the compound exhibited anti-metastatic effects by inhibiting cell migration and invasion. This was mediated through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor metastasis .

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often linked to specific structural features. For instance, the presence of a fluorine atom at position 6 and the pyridine moiety at position 3 are critical for enhancing the inhibitory potency against target kinases .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds in this class may exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate their safety profiles in vivo.

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